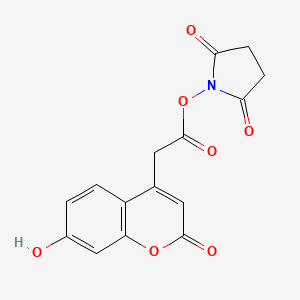

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

Description

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate (CAS: 185102-64-1) is a fluorescent labeling reagent with the molecular formula C₁₅H₁₁NO₇ and a molecular weight of 317.25 g/mol . It exists as a grayish-white crystalline powder, soluble in dimethyl sulfoxide (DMSO), and exhibits fluorescence with an excitation wavelength of 360 nm and emission at 450 nm . The compound features a reactive N-succinimidyl ester (NHS) group, enabling efficient conjugation with primary amines via nucleophilic acyl substitution to form stable amide bonds. This reactivity makes it a critical tool in bioconjugation for labeling proteins, peptides, and other amine-containing biomolecules .

The 7-hydroxycoumarin moiety provides intrinsic fluorescence, allowing for applications in tracking molecular interactions, cellular imaging, and biochemical assays. Unlike non-esterified derivatives like 7-hydroxycoumarin-4-acetic acid (CAS: 6950-82-9), which require carboxyl group activation for conjugation, the NHS ester simplifies amine-directed labeling under mild alkaline conditions .

Properties

Molecular Formula |

C15H11NO7 |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate |

InChI |

InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2 |

InChI Key |

WAXLJIJDTHFUBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation Method

- Reactants: Resorcinol and methyl acetoacetate (or ethyl acetoacetate)

- Catalysts: Traditionally sulfuric acid; more recent methods use solid acid catalysts such as tripolite loaded with sulfuric acid and p-toluenesulfonic acid for higher efficiency and recyclability.

- Conditions: Heating at 90–130 °C for 1–3 hours under stirring.

- Workup: Removal of catalyst by filtration, evaporation of excess reagents, precipitation in cold water, filtration, and recrystallization from 95% ethanol.

- Yields: Typically high, around 88–92% depending on catalyst and conditions.

Example Data from Patent CN101723925A:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Resorcinol (g) | 100 | 100 |

| Methyl acetoacetate (g) | 100 | 120 |

| Catalyst (g) | 10 (tripolite loaded acid) | 15 (tripolite loaded acid) |

| Reaction Temperature (°C) | 90 | 120 |

| Reaction Time (hours) | 3 | 2 |

| Yield (%) | 92 | 88.5 |

- The catalyst is prepared by soaking diatomite in a sulfuric acid and tosic acid solution, drying, and roasting at 450–600 °C to obtain a solid acid catalyst with high activity and recyclability.

- This method avoids the drawbacks of traditional sulfuric acid catalysis such as poor selectivity, side reactions, and environmental pollution.

Alternative Catalysts

- Oxalic acid has been reported as an effective catalyst for the Pechmann condensation of resorcinol and ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin under reflux in ethanol, yielding the product with confirmed structure by FTIR, NMR, and mass spectrometry.

Synthesis of this compound

Once 7-hydroxy-4-methylcoumarin is obtained, it is converted to the N-succinimidyl ester derivative through the following general steps:

Introduction of the Acetate Side Chain

- The 7-hydroxy-4-methylcoumarin is functionalized at the 3-position (adjacent to the coumarin lactone ring) to introduce an acetic acid moiety, typically by oxidation or substitution reactions.

- This step yields 7-hydroxy-4-methylcoumarin-3-acetic acid, which is the precursor for the succinimidyl ester formation.

Formation of the N-Succinimidyl Ester

- The carboxylic acid group of 7-hydroxy-4-methylcoumarin-3-acetic acid is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.

- This reaction forms the N-succinimidyl ester, which is a highly reactive intermediate suitable for conjugation with amines.

- The product is typically purified by recrystallization or chromatography to achieve >90% purity.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1. Pechmann Condensation | Resorcinol + methyl/ethyl acetoacetate catalyzed by solid acid (tripolite loaded acid) | 90–130 °C, 1–3 h, catalyst recycled | 88–92% yield of 7-hydroxy-4-methylcoumarin |

| 2. Functionalization | Introduction of acetic acid group at 3-position of coumarin core | Oxidation or substitution methods | Intermediate: 7-hydroxy-4-methylcoumarin-3-acetic acid |

| 3. NHS Ester Formation | Activation of carboxylic acid with N-hydroxysuccinimide and carbodiimide coupling agent | Room temperature or mild heating, inert atmosphere | >90% purity N-succinimidyl ester |

Research Findings and Notes

- The use of solid acid catalysts such as tripolite loaded with sulfuric and tosic acid improves catalyst recovery and reduces environmental impact compared to traditional sulfuric acid catalysis.

- Oxalic acid catalysis offers a milder alternative for the Pechmann condensation with good yields and straightforward purification.

- The N-succinimidyl ester derivative is a well-established reactive intermediate for bioconjugation, enabling efficient coupling to amine-containing biomolecules.

- Spectroscopic characterization (FTIR, NMR, Mass) confirms the structure and purity of intermediates and final products.

- The preparation methods are scalable and suitable for industrial production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and hydroxyl derivatives.

Substitution: Corresponding acids and alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.

Biology: In biological research, it is used to study enzyme interactions and as a fluorescent probe due to its coumarin moiety.

Industry: In the industrial sector, it is used in the synthesis of dyes, optical brighteners, and as a precursor for various chemical products .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Methoxycoumarin-4-Acetic Acid N-Succinimidyl Ester (CAS: 359436-89-8)

- Molecular Formula: C₁₆H₁₃NO₇

- Molecular Weight : 329.3 g/mol

- The electron-donating methoxy group alters fluorescence properties, shifting excitation/emission maxima slightly compared to the hydroxy variant .

- Applications : Similar bioconjugation uses but preferred in environments where reduced hydrogen bonding or enhanced lipophilicity is advantageous .

7-Hydroxycoumarin-4-Acetic Acid (CAS: 6950-82-9)

- Molecular Formula : C₁₁H₈O₅

- Molecular Weight : 220.18 g/mol

- Key Differences :

- Applications : Primarily used in spectrophotometric assays rather than amine-specific labeling .

N-Succinimidyl 2-Diazoacetate (CAS: N/A)

- Key Differences :

- Applications : Photoaffinity labeling, crosslinking, and activity-based protein profiling due to the photoreactive diazo moiety .

N-Succinimidyl 3-(Tri-n-Butylstannyl)Benzoate (ATE)

- Key Differences: Incorporates a stannyl group for radioiodination, enabling isotopic labeling of monoclonal antibodies. Demonstrates superior in vivo stability compared to iodogen-labeled compounds, reducing dehalogenation and improving tumor-to-tissue uptake ratios .

- Applications : Radioimaging and targeted radiotherapy, contrasting with the fluorescent applications of coumarin-based NHS esters .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Reactive Group | Key Applications | Solubility | Fluorescence (Ex/Em, nm) |

|---|---|---|---|---|---|---|---|

| N-Succinimidyl 7-Hydroxy-4-Coumarinyl-Acetate | 185102-64-1 | C₁₅H₁₁NO₇ | 317.25 | NHS ester | Protein labeling, cellular imaging | DMSO | 360/450 |

| 7-Methoxycoumarin-4-Acetic Acid NHS Ester | 359436-89-8 | C₁₆H₁₃NO₇ | 329.3 | NHS ester | Bioconjugation in lipophilic environments | DMSO | Slight shift from 360/450 |

| 7-Hydroxycoumarin-4-Acetic Acid | 6950-82-9 | C₁₁H₈O₅ | 220.18 | Carboxylate | Spectrophotometric assays | Aqueous buffers | 360/450 |

| N-Succinimidyl 2-Diazoacetate | N/A | C₆H₅N₃O₄ | 183.12 | Diazo group | Photoaffinity labeling, protein caging | Organic solvents | None |

| N-Succinimidyl 3-(Tri-n-Butylstannyl)Benzoate | N/A | C₂₄H₃₇NO₂Sn | 514.32 | Stannyl/NHS ester | Radioiodination, in vivo diagnostics | Ethanol | None |

Biological Activity

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is a chemical compound notable for its fluorescent properties and utility in biochemical applications, particularly in bioconjugation. This article explores the biological activity of this compound, detailing its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the coupling of succinimide with 7-hydroxy-4-coumarinyl acetate. The hydroxy group on the coumarin moiety enhances its reactivity and fluorescence, making it effective for labeling and detection in biological systems. Its structure allows selective reactivity towards amines, which is crucial for creating bioconjugates used in various assays.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Coumarin Derivative : The initial step involves synthesizing the coumarin derivative with a hydroxy group.

- Coupling with Succinimide : The coumarin derivative is then reacted with succinimide to form the final product.

- Purification : The compound is purified to ensure high yield and purity for subsequent applications.

Biological Applications

This compound has been utilized in various scientific research applications due to its unique properties:

- Fluorescent Probes : It serves as a fluorescent probe in assays, allowing for the visualization of biomolecules.

- Bioconjugation : The compound can form conjugates with proteins, peptides, and other biomolecules, facilitating studies in cellular biology and biochemistry.

- Imaging Techniques : Its fluorescent properties make it suitable for imaging techniques in live-cell studies.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Fluorescence Characteristics : The compound exhibits strong fluorescence upon excitation, which is beneficial for detection purposes in various assays .

- Bioconjugation Efficiency : Interaction studies demonstrate its effectiveness in forming stable conjugates with amine-containing biomolecules, which are crucial for many biochemical applications .

- Comparative Studies : A comparison with other coumarin derivatives shows that this compound has unique reactivity profiles that enhance its utility .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Protein Labeling : In a study aimed at developing fluorescently labeled proteins for tracking within cells, researchers successfully utilized this compound to tag proteins, demonstrating its effectiveness as a labeling agent .

- Imaging Applications : Another study employed this compound in imaging experiments where it was used to visualize cellular processes in real-time, showcasing its potential in live-cell imaging .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Succinimidyl 7-hydroxy-4-methylcoumarin-3-acetate | Similar coumarin structure | Exhibits blue fluorescence |

| N-Succinimidyl 7-amino-4-methylcoumarin | Contains an amino group | Enhanced reactivity with carboxylic acids |

| N-Succinimidyl 7-hydroxycoumarin-3-carboxylic acid | Different functional groups | Used primarily for carboxylic acid labeling |

| 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | Methoxy group instead of hydroxy | Selectively reacts with aliphatic amines |

This comparative analysis highlights the diversity within the coumarin family while showcasing the unique properties of this compound that make it particularly suited for specific applications in biochemical research.

Q & A

Q. What is the reaction mechanism of N-Succinimidyl 7-Hydroxy-4-Coumarinyl-Acetate with amine-containing molecules, and what experimental conditions are critical for successful conjugation?

The compound contains a succinimidyl ester group that reacts with primary amines (-NH₂) via nucleophilic acyl substitution under mildly alkaline conditions (pH 7.5–9.0). The reaction forms a stable amide bond, enabling covalent conjugation of the coumarin fluorophore to proteins, peptides, or other amine-containing targets. Critical parameters include:

- pH Control : Use buffers like PBS or HEPES (pH 8.0–8.5) to optimize nucleophilicity of amines while minimizing ester hydrolysis .

- Temperature : Reactions are typically performed at 4–25°C to balance reaction rate and reagent stability.

- Solvent Compatibility : Dissolve the compound in anhydrous DMSO (≤5% v/v in aqueous solutions) to prevent premature hydrolysis .

Q. How do the fluorescence properties of this compound influence its utility in bioanalytical assays?

The 7-hydroxycoumarin moiety exhibits strong fluorescence with excitation/emission maxima at 360/450 nm, making it suitable for:

- Protein Labeling : Track labeled biomolecules via fluorescence microscopy or spectroscopy.

- Enzyme Activity Assays : Monitor protease or esterase activity through fluorogenic cleavage of the ester bond.

To minimize photobleaching, store labeled samples in the dark and use antifade agents during imaging. Spectral overlap with cellular autofluorescence (e.g., NADH) should be corrected using control experiments .

Q. What are the primary research applications of this compound in academic studies?

- Protein Labeling : Conjugation to antibodies or enzymes for fluorescence-based detection in Western blotting or ELISA .

- Biomolecular Cross-Linking : Study protein-protein interactions by generating covalent adducts under controlled conditions .

- Protease Substrates : Design fluorogenic probes to quantify protease kinetics in real time .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the succinimidyl ester group?

NHS esters are prone to hydrolysis in aqueous environments. Optimization strategies include:

- Anhydrous Preparation : Prepare stock solutions in dry DMSO and add them to reaction mixtures last.

- Short Incubation Times : Limit reactions to 30–60 minutes at 4°C.

- Competitive Quenching : Add excess glycine or Tris buffer post-reaction to quench unreacted esters.

Validate hydrolysis rates via HPLC or mass spectrometry to confirm conjugation efficiency .

Q. What methodologies are recommended for quantifying labeling efficiency and stoichiometry?

- Fluorescence Spectroscopy : Compare the fluorescence intensity of labeled vs. unlabeled proteins (extinction coefficient: ε₃₆₀ ≈ 15,000 M⁻¹cm⁻¹) .

- HPLC-MS : Use reverse-phase chromatography coupled with mass spectrometry to resolve labeled/unlabeled species and calculate labeling ratios .

- UV-Vis Absorbance : Measure absorbance at 360 nm to estimate coumarin incorporation (correct for protein absorbance at 280 nm) .

Q. How can solubility challenges be addressed when working with this compound in hydrophobic systems?

- Co-Solvent Systems : Combine DMSO with water-miscible solvents like acetonitrile (≤10% v/v) to enhance solubility.

- Surfactant Addition : Use non-ionic detergents (e.g., Tween-20) in aqueous buffers to stabilize hydrophobic conjugates.

- pH Adjustment : Increase solubility in aqueous buffers by raising pH to 8.5–9.0, ensuring compatibility with target biomolecules .

Q. What analytical techniques are suitable for detecting side reactions or cross-linking artifacts?

- SDS-PAGE : Analyze cross-linked protein complexes via gel shifts under reducing/non-reducing conditions .

- Size-Exclusion Chromatography (SEC) : Resolve monomeric vs. multimeric species post-reaction.

- Tandem Mass Spectrometry (MS/MS) : Identify modified lysine residues and unintended cross-links .

Q. How can researchers validate the specificity of labeling in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.